molecular formula C19H18N2O3S B2696686 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307545-55-7

3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2696686
CAS No.: 307545-55-7
M. Wt: 354.42
InChI Key: VBRMBZZGUPSJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound based on the 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery research . This particular benzamide derivative is offered as a high-purity intermediate for researchers investigating novel therapeutic agents. The 2-aminothiazole core is a privileged structure known for a wide spectrum of pharmacological applications . Structural analogs of this compound, specifically other 2-aminothiazole sulfonamide derivatives, have demonstrated potent inhibitory activity against several biologically relevant enzymes in recent studies . These activities include: Enzyme Inhibition: Close analogs have shown strong, dose-dependent inhibition of the urease enzyme, which is a key target for combating infections caused by Helicobacter pylori and for treating urinary stones and other urea metabolism-related disorders . Diabetes Research: Similar compounds have exhibited potent inhibitory effects against α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion, making them promising candidates for the development of new anti-diabetic therapies . Antioxidant Activity: Some derivatives have also demonstrated significant free radical scavenging capabilities against DPPH, indicating potential for research into managing oxidative stress-related conditions . Antitumor Potential: Patented 2-amino-thiazole derivatives have been investigated for their use as antitumor agents, highlighting the scaffold's value in oncology research . In silico predictions for related 2-aminothiazole compounds suggest favorable drug-like properties, including high gastrointestinal absorption and promising synthetic accessibility scores, which support their further investigation as lead compounds . This product is intended for use as a building block or reference standard in such exploratory research. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)15-11-25-19(20-15)21-18(22)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRMBZZGUPSJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Benzamide Thiazole Substituents Biological Activity (Where Reported)
Target Compound 3,4-Dimethoxy 4-(4-Methylphenyl) Not explicitly stated in evidence
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) 129.23% plant growth modulation
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methoxy 4-(4-Methylphenyl), 5-Phenyl Not reported
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide 2-Amino, 5-triazole-sulfanyl 4-Methyl Similarity score: 0.500 (vs. reference drugs)
3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 3,4-Dimethyl Sulfonamide-linked thiazole Not reported

Key Observations :

  • Substituent Position: The 3,4-dimethoxy groups on the benzamide (target compound) contrast with 2-phenoxy () or 4-methoxy () substituents in analogues.
  • Thiazole Modifications : The 4-(4-methylphenyl) group on the thiazole ring is conserved in some analogues (e.g., ), but additional substituents like 5-phenyl () or sulfonamide linkers () introduce distinct physicochemical properties.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , where benzamide formation is achieved via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
  • Yields for structurally complex analogues (e.g., ) often exceed 80%, suggesting efficient protocols for benzamide-thiazole hybrids.

Key Observations :

  • The 129.23% plant growth modulation in highlights the role of the thiazole-4-methylphenyl motif in bioactivity, though the target compound’s specific effects remain uncharacterized in the provided evidence.
  • Similarity scoring in suggests that minor structural changes (e.g., triazole-sulfanyl vs. methoxy groups) significantly impact pharmacological relevance.

Physicochemical and Spectral Properties

Table 4: Spectral and Analytical Data

Compound (Representative Examples) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (Key Signals)
3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine 257–258 NH (3319), SO₂ (1320, 1160) δ 8.20 (s, aromatic), δ 2.41 (s, CH₃)
Target Compound (hypothesized) Not reported C=O (~1660), OCH₃ (~2850) δ 3.8–4.0 (OCH₃), δ 7.2–7.8 (aromatic)

Key Observations :

  • IR spectra for benzamide-thiazole hybrids typically show C=O stretches near 1660 cm⁻¹ and methoxy C-O stretches ~2850 cm⁻¹ .
  • NMR data (e.g., δ 2.41 ppm for CH₃ in ) align with the 4-methylphenyl group’s presence in the target compound.

Biological Activity

3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide class. Its unique structure, characterized by methoxy groups and a thiazole ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 358.42 g/mol. The presence of methoxy groups and a thiazole moiety contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways.
  • Receptors : Binding to various receptors can influence signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, compounds similar to 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have shown promising results in inhibiting cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that the thiazole ring is crucial for cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideA-431<10
Similar Thiazole DerivativeJurkat1.61 ± 1.92

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. The compound may exhibit activity against various viral infections by interfering with viral replication mechanisms.

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of several thiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines.
  • Antiviral Screening : In a screening assay against HIV, thiazole derivatives demonstrated varying degrees of reverse transcriptase inhibition, suggesting potential as antiviral agents.

Comparative Analysis

When compared to similar compounds such as 3,4-dimethoxybenzamide and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, the unique combination of methoxy groups and the thiazole ring in 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide appears to enhance its biological activity significantly.

CompoundKey FeaturesBiological Activity
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideMethoxy groups + Thiazole ringAnticancer, Antiviral
3,4-DimethoxybenzamideLacks thiazole ringLimited activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamideLacks methoxy groupsModerate activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, thiazole ring formation involves reacting substituted thioamides with α-halo ketones under reflux in ethanol or DMF. The benzamide moiety is introduced via coupling reactions using carbodiimide-based catalysts (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (60–90°C), and stoichiometric ratios of reagents. Low yields in the final coupling step may require alternative catalysts (e.g., POCl₃) or solvent systems (DMSO/water mixtures) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., methoxy groups at 3,4-positions and thiazole ring connectivity). Aromatic proton signals in the δ 6.8–8.2 ppm range and methoxy singlets at δ ~3.8 ppm are diagnostic .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matching experimental and calculated C, H, N, S content (±0.3%) confirms purity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Antimicrobial activity can be tested via broth microdilution (MIC assays against Gram-positive/negative bacteria). For enzyme inhibition (e.g., kinases or phosphodiesterases), use fluorescence-based assays with purified enzymes and ATP/NADH analogs. Cytotoxicity screening in cancer cell lines (e.g., MTT assay) requires dose-response curves (1–100 µM) and controls like doxorubicin .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s binding interactions with target proteins?

  • Methodology :

Protein Preparation : Retrieve target structures (e.g., PDB IDs for kinases) and remove water/ligands.

Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.

Docking Software : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on active sites. Key parameters include van der Waals scaling (0.8–1.2) and electrostatic contributions.

Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp86 in EGFR) and π-π stacking with hydrophobic pockets. Validate with molecular dynamics simulations (100 ns) to assess binding stability .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), passage numbers, and incubation times.
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions.
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation.
  • Data Reproducibility : Replicate assays in triplicate across independent labs and apply statistical tests (e.g., ANOVA with p < 0.05) .

Q. What strategies improve synthetic yield when scaling up production for in vivo studies?

  • Methodology :

  • Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates.
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; microwave-assisted synthesis may reduce reaction time.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMSO/water) to isolate high-purity product (>95%) .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
  • For SAR studies, compare analogs with varying substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophoric motifs .
  • Computational tools like SwissADME can predict pharmacokinetic properties (e.g., logP, BBB permeability) to guide in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.